5-(4-Methoxy-benzyl)-hydantoin 5-(4-Methoxy-benzyl)-hydantoin
Brand Name: Vulcanchem
CAS No.: 6318-42-9
VCID: VC14198760
InChI: InChI=1S/C11H12N2O3/c1-16-8-4-2-7(3-5-8)6-9-10(14)13-11(15)12-9/h2-5,9H,6H2,1H3,(H2,12,13,14,15)
SMILES:
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol

5-(4-Methoxy-benzyl)-hydantoin

CAS No.: 6318-42-9

Cat. No.: VC14198760

Molecular Formula: C11H12N2O3

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Methoxy-benzyl)-hydantoin - 6318-42-9

Specification

CAS No. 6318-42-9
Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
IUPAC Name 5-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione
Standard InChI InChI=1S/C11H12N2O3/c1-16-8-4-2-7(3-5-8)6-9-10(14)13-11(15)12-9/h2-5,9H,6H2,1H3,(H2,12,13,14,15)
Standard InChI Key GSZKVZIUICNVHR-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CC2C(=O)NC(=O)N2

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The IUPAC name of 5-(4-methoxy-benzyl)-hydantoin is 5-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione. Its structure comprises a five-membered hydantoin ring fused to a 4-methoxybenzyl group (Fig. 1). Key identifiers include:

PropertyValue
Molecular FormulaC11H12N2O3\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}_{3}
Molecular Weight220.22 g/mol
CAS Number6318-42-9
InChI KeyGSZKVZIUICNVHR-UHFFFAOYSA-N
SMILESCOC1=CC=C(C=C1)CC2C(=O)NC(=O)N2

The methoxy group at the para-position of the benzyl moiety enhances the compound’s lipophilicity, potentially influencing its bioavailability and interaction with biological targets .

Spectroscopic and Crystallographic Data

  • IR Spectroscopy: Stretching vibrations at 1750–1700 cm1^{-1} (C=O of hydantoin ring) and 1250 cm1^{-1} (C-O of methoxy group) .

  • NMR: 1H^1\text{H}-NMR signals include a singlet for the methoxy protons (~δ 3.8 ppm) and aromatic protons (~δ 6.8–7.2 ppm) .

  • X-ray Crystallography: The hydantoin ring adopts a planar conformation, with the 4-methoxybenzyl group oriented perpendicular to the ring plane, as observed in related hydantoin derivatives .

Synthetic Routes and Optimization

Condensation of Hydantoin with 4-Methoxybenzaldehyde

The most common synthesis involves the base-catalyzed condensation of hydantoin with 4-methoxybenzaldehyde (Fig. 2). A representative protocol from US Patent 4,647,694 is outlined below:

  • Reagents: Hydantoin (1 eq), 4-methoxybenzaldehyde (1 eq), sodium acetate (catalyst), glacial acetic acid (solvent).

  • Conditions: Reflux at 120°C for 4–6 hours.

  • Workup: Acidification with HCl to precipitate the product.

  • Yield: ~85–90% after recrystallization from acetic acid .

This method leverages the electrophilicity of the aldehyde carbonyl, which undergoes nucleophilic attack by the hydantoin’s amine group, followed by cyclodehydration .

Alternative Pathways

  • Enzymatic Hydrolysis: Racemic 5-(4-methoxybenzyl)-hydantoin can be resolved using hydantoinase enzymes to yield enantiomerically pure amino acids, though this requires additional optimization .

  • Solid-Phase Synthesis: Recent advances employ N-alkyl aspartic acid diesters and isocyanates to generate hydantoin peptidomimetics, though this route is less explored for 4-methoxy-substituted derivatives .

Biological Activities and Mechanistic Insights

Antibiotic Adjuvant Properties

Hydantoin derivatives have shown promise in reversing multidrug resistance (MDR) in bacteria. For example, 5-arylidenehydantoins enhance the efficacy of β-lactam antibiotics against Enterobacter aerogenes by inhibiting efflux pumps. The 4-methoxy group’s electron-donating effects could improve interactions with bacterial membranes .

Antiviral Activity

Nucleosides derived from 5-arylidenehydantoins exhibit inhibitory effects against HIV-1 reverse transcriptase. Molecular docking studies suggest that the methoxybenzyl group may occupy hydrophobic pockets in the enzyme’s active site .

Comparative Analysis with Related Hydantoins

A comparative evaluation of substituent effects on hydantoin bioactivity is provided in Table 1.

CompoundSubstituentKey Activity
Phenytoin5,5-DiphenylAnticonvulsant
5-(4-Methylbenzyl)-hydantoin4-MethylbenzylAntibiotic adjuvant
5-(3,4-Dimethoxybenzylidene)-hydantoin3,4-DimethoxybenzylideneAntitussive, antiviral
5-(4-Methoxy-benzyl)-hydantoin4-MethoxybenzylUnder investigation (see §3)

The 4-methoxy substituent offers a balance of lipophilicity and hydrogen-bonding capacity, potentially broadening its therapeutic scope compared to alkyl or halogenated analogs .

Recent Advances and Future Directions

Conformational Studies

Molecular dynamics simulations reveal that the 4-methoxybenzyl group stabilizes the hydantoin ring in a bioactive conformation, reducing entropic penalties during target binding .

Synthetic Biology Applications

Engineered E. coli strains expressing hydantoin racemase and L-specific hydrolases could enable scalable production of enantiopure 5-(4-methoxy-benzyl)-hydantoin for chiral drug synthesis .

Knowledge Gaps

  • Pharmacokinetics: No data exist on absorption, distribution, metabolism, or excretion (ADME).

  • Toxicity: Acute and chronic toxicity profiles remain uncharacterized.

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